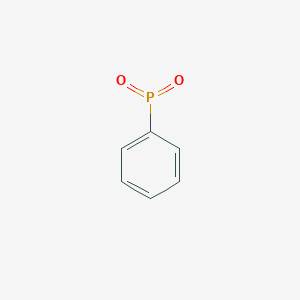Phosphine oxide, oxophenyl-
CAS No.: 55861-16-0
Cat. No.: VC20639178
Molecular Formula: C6H5O2P
Molecular Weight: 140.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55861-16-0 |
|---|---|
| Molecular Formula | C6H5O2P |
| Molecular Weight | 140.08 g/mol |
| Standard InChI | InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | KNQVWTDLQQGKSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Phosphine oxide, oxophenyl- (CAS: 4297-95-4), is alternatively termed sodium phenylphosphinate or phenylphosphinic acid sodium salt . Its molecular formula is , reflecting a phenyl group () bonded to a phosphorus atom, which is further coordinated to two oxygen atoms and a sodium ion . The compound belongs to the broader class of secondary phosphine oxides (SPOs), characterized by the general formula .
Molecular Geometry and Bonding
The phosphorus center in oxophenyl-phosphine oxide adopts a tetrahedral geometry, consistent with -hybridization . The P–O bond length is notably short (approximately 1.48 Å), a feature attributed to oxygen’s electron donation into phosphorus’s antibonding orbitals, as posited by molecular orbital theory . This bonding configuration enhances the compound’s stability and reactivity, particularly in redox and coordination chemistry.
Table 1: Key Structural Parameters of Phosphine Oxide, Oxophenyl-
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Geometry at Phosphorus | Tetrahedral |
| P–O Bond Length | ~1.48 Å |
| Hybridization |
Synthesis and Production Pathways
Oxidation of Primary Phosphines
A common route to secondary phosphine oxides involves the controlled oxidation of primary phosphines. For oxophenyl-phosphine oxide, phenylphosphine () may undergo oxidation using agents like hydrogen peroxide or atmospheric oxygen :
The resulting phenylphosphinic acid is subsequently neutralized with sodium hydroxide to yield the sodium salt .
Hydrolysis of Phosphonous Dichlorides
Alternative methods include the hydrolysis of phenylphosphonous dichloride () under alkaline conditions:
This route is advantageous for large-scale production due to its high yield and minimal byproducts .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Primary Phosphine Oxidation | High purity; mild conditions | Requires handling of pyrophoric precursors |
| Dichloride Hydrolysis | Scalable; cost-effective | Generates corrosive HCl byproduct |
Physicochemical Properties
Solubility and Thermal Stability
Phosphine oxide, oxophenyl-, as a sodium salt, exhibits high solubility in polar solvents such as water and ethanol, aligning with trends observed for analogous SPOs . Its thermal stability is moderate, with decomposition observed above 250°C, a property critical for high-temperature applications .
Redox Behavior
The compound’s phosphorus center () demonstrates redox versatility, acting as both a reducing agent and a ligand in metal complexes . For instance, in molybdenum-catalyzed oxygen atom transfer (OAT) reactions, phenylphosphinic acid facilitates the reduction of dioxo-Mo(VI) complexes to oxo-Mo(IV) species :
This reactivity underscores its utility in catalytic cycles and industrial redox processes .
Applications in Industrial and Research Contexts
Catalysis and Ligand Design
Secondary phosphine oxides like oxophenyl-phosphine oxide serve as precursors to air-stable ligands for transition-metal catalysis . Their ability to coordinate metals via the phosphoryl oxygen enables applications in cross-coupling reactions, enhancing catalytic efficiency in C–C bond-forming processes .
Etching and Surface Modification
Analogous to hypophosphorous acid derivatives, phenylphosphinic acid participates in etching solutions for semiconductors and metals . Its reducing properties facilitate the controlled dissolution of gallium arsenide (GaAs) and zinc oxide (ZnO) surfaces, critical in microelectronics manufacturing .
Table 3: Industrial Applications of Phosphine Oxide, Oxophenyl-
| Industry | Application | Mechanism |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis | Redox mediation; ligand formation |
| Electronics | Etching agent for GaAs/ZnO | Surface reduction |
| Polymer Chemistry | Flame retardant additive | Radical scavenging |
Recent Research Advancements
Mechanistic Insights from OAT Studies
Kinetic studies on molybdenum complexes reveal that oxophenyl-phosphine oxide participates in associative OAT mechanisms, where nucleophilic attack by the phosphoryl oxygen precedes ligand exchange . The activation parameters (, ) indicate a transition state with partial bond formation between molybdenum and oxygen .
Tautomerization Dynamics
Secondary phosphine oxides exhibit tautomerization between the and forms, influencing their reactivity. For phenylphosphinic acid, this equilibrium () modulates its acidity and coordination behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume